Investigation of Potential Genotoxic Impurities in Ivabradine Synthesis: A Technical Guide
Investigation of Potential Genotoxic Impurities in Ivabradine Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of potential genotoxic impurities (GTIs) in the synthesis of Ivabradine (B130884), a medication used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The control of GTIs is a critical aspect of drug development and manufacturing, ensuring the safety and quality of the final active pharmaceutical ingredient (API). This document outlines the common synthetic routes for Ivabradine, identifies potential GTIs, details analytical methodologies for their detection and quantification, and discusses the toxicological assessment of these impurities.
Synthesis of Ivabradine and Potential Genotoxic Impurities
The synthesis of Ivabradine hydrochloride typically involves a multi-step process. A commonly employed industrial route involves the reaction of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine with 7,8-Dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one. The resulting Ivabradine base is then converted to its hydrochloride salt.[1]
During this synthesis, several potential genotoxic impurities can be formed. These can arise from starting materials, reagents, intermediates, or degradation products. Two notable potential GTIs in Ivabradine synthesis are:
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Veratryl Chloride (4-(chloromethyl)-1,2-dimethoxybenzene): This is a potential starting material or intermediate that contains a reactive benzylic chloride functional group, which is a structural alert for genotoxicity.[2][3]
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N-nitroso-Ivabradine: This impurity can form if there are sources of nitrosating agents present during the synthesis or storage of Ivabradine, which contains a secondary amine moiety. N-nitroso compounds are a well-known class of potent genotoxic carcinogens.[4][5]
Other potential impurities can arise from degradation of Ivabradine under stress conditions such as heat, acid, base, oxidation, and light.[6]
Analytical Strategies for Genotoxic Impurity Control
The control of genotoxic impurities to trace levels requires highly sensitive and specific analytical methods. A combination of chromatographic and spectroscopic techniques is typically employed.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Veratryl Chloride
A sensitive and selective LC-MS/MS method has been developed for the trace analysis of Veratryl chloride in Ivabradine hydrochloride.[2][7][8][9]
Experimental Protocol:
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Instrumentation: Liquid chromatograph coupled with a triple quadrupole mass spectrometer.
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Column: Poroshell 120EC C18 (50 × 3.0 mm, 2.7 μm).[2]
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Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) and acetonitrile.[2]
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Flow Rate: 0.25 mL/min.[2]
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Detection: Multiple Reaction Monitoring (MRM) mode.
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Derivatization: Pre-column derivatization with di-ethylamine may be employed to enhance sensitivity and stability.[2]
Data Presentation:
| Parameter | Result | Reference |
| Linearity Range | 1.5–10.0 ppm | [2][7] |
| Correlation Coefficient (r²) | > 0.999 | [2][7] |
| Recoveries | > 90% | [2][7] |
| Precision (RSD%) | < 4.5% | [2][7] |
Toxicological Assessment of Potential Genotoxic Impurities
The genotoxic potential of impurities is assessed using a combination of in silico and in vitro methods, as recommended by the ICH M7 guideline.
In Silico Assessment
Computational toxicology software is used to predict the mutagenic potential of impurities based on their chemical structure. This involves the use of both expert rule-based and statistical-based methodologies to identify structural alerts for DNA reactivity. For instance, the in-silico genotoxicity and carcinogenicity potential of Veratryl chloride has been assessed and found to be positive based on ICH M7 principles.[2][7]
In Vitro Assessment: The Ames Test
The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro test to assess the mutagenic potential of a substance. It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.
Experimental Protocol (General):
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Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) is used to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic the metabolic processes in mammals.
-
Procedure: The bacterial strains are exposed to various concentrations of the test substance, both with and without S9 mix, and plated on a minimal agar (B569324) medium.
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Incubation: The plates are incubated for 48-72 hours.
-
Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation) is counted and compared to the number of spontaneous revertants in the negative control. A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.
Genotoxic Mechanisms and Signaling Pathways
Alkylating Agents (e.g., Veratryl Chloride)
Veratryl chloride, as a benzylic chloride, is an alkylating agent. Alkylating agents are electrophilic compounds that can react with nucleophilic sites in DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, leading to mutations and cell death if not repaired.
The cellular response to DNA damage induced by alkylating agents is complex and involves multiple DNA repair pathways and signaling cascades. The primary repair mechanism for alkylation damage is Base Excision Repair (BER).
N-nitroso Compounds (e.g., N-nitroso-Ivabradine)
N-nitroso compounds require metabolic activation, typically by cytochrome P450 enzymes, to form highly reactive electrophilic species (e.g., diazonium ions). These intermediates can then alkylate DNA bases, leading to the formation of mutagenic adducts.
Risk Assessment and Control Strategy
A comprehensive risk assessment for potential genotoxic impurities in Ivabradine synthesis is crucial. This involves:
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Identification: Identifying all potential GTIs based on the synthetic route, starting materials, reagents, and potential degradation products.
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Analysis: Developing and validating sensitive analytical methods to detect and quantify these impurities.
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Toxicological Assessment: Evaluating the genotoxic potential using in silico and in vitro methods.
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Control Strategy: Implementing a control strategy to ensure that the levels of any identified GTIs in the final drug substance are below the acceptable limits defined by regulatory guidelines (e.g., the Threshold of Toxicological Concern - TTC).[10][11]
The control strategy may include:
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Modification of the synthetic process to avoid the formation of the GTI.
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Implementation of purification steps to remove the GTI.
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Setting appropriate specifications for starting materials and intermediates.
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In-process controls and final product testing.
Conclusion
The investigation and control of potential genotoxic impurities are integral to the safe development and manufacturing of Ivabradine. A thorough understanding of the synthetic process, coupled with the application of advanced analytical techniques and robust toxicological evaluation, is essential to ensure the quality and safety of the final drug product for patients. This technical guide provides a framework for researchers and drug development professionals to navigate the complexities of GTI assessment and control in the context of Ivabradine synthesis.
References
- 1. EP2097383B1 - Process for preparation of ivabradine hydrochloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. veeprho.com [veeprho.com]
- 5. veeprho.com [veeprho.com]
- 6. Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IN-SILICO TOXICITY ASSESSMENT AND TRACE LEVEL QUANTIFICATION OF VERATRYL CHLORIDE A POTENTIAL GENOTOXIC IMPURITY IN IVABRADINE HYDROCHLORIDE USING LC-MS/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. fda.gov [fda.gov]
